ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)2-chlorobenzamido]-1-benzofuran-3-carboxylate
Description
Ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)-2-chlorobenzamido]-1-benzofuran-3-carboxylate is a structurally complex organic compound featuring a benzofuran core substituted with multiple functional groups. Key structural elements include:
- Benzofuran scaffold: A fused bicyclic system (benzene + furan) with a methyl group at position 2 and an ethyl carboxylate ester at position 2.
- Amide-sulfonamide hybrid substituent: At position 5, an amide linkage connects a 2-chlorobenzoyl group and a 3-nitrobenzenesulfonyl moiety.
- Chlorine and nitro groups: These electron-withdrawing groups likely influence reactivity, solubility, and intermolecular interactions.
This compound’s synthesis likely involves sequential acylation and sulfonylation steps, as inferred from analogous methods in , where 3-nitrobenzenesulfonyl chloride was used to synthesize sulfonamide derivatives (58% yield) .
Properties
IUPAC Name |
ethyl 5-[(2-chlorobenzoyl)-(3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O8S/c1-3-35-25(30)23-15(2)36-22-12-11-16(14-20(22)23)27(24(29)19-9-4-5-10-21(19)26)37(33,34)18-8-6-7-17(13-18)28(31)32/h4-14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXZPGGDRCOCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
Ethyl 2-iodo-4-methylphenoxyacetate
- Synthesis: Iodination of 4-methylphenol followed by O-alkylation with ethyl bromoacetate
- Conditions: K₂CO₃, DMF, 80°C, 12 h (Yield: 78%)
Intramolecular C–O Coupling
Ethyl 2-methyl-1-benzofuran-3-carboxylate
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline
- Base: Cs₂CO₃
- Solvent: DMSO, 110°C, 24 h
- Yield: 85%
Regioselective Nitration at C5
Controlled nitration introduces the nitro group para to the ester moiety, leveraging the electron-rich benzofuran system:
Nitration Protocol
- Reagent: HNO₃ (90%)/H₂SO₄ (conc.) (1:3 v/v)
- Temperature: 0°C → rt, 4 h
- Yield: Ethyl 2-methyl-5-nitro-1-benzofuran-3-carboxylate (72%)
- Regioselectivity: Confirmed via NOESY (H5 coupling with H4/H6)
Nitro Reduction to Primary Amine
Catalytic hydrogenation provides the 5-amino intermediate without ring hydrogenation:
Hydrogenation Conditions
- Catalyst: 10% Pd/C (5 wt%)
- Solvent: Ethanol
- Pressure: 50 psi H₂, 25°C, 6 h
- Yield: Ethyl 2-methyl-5-amino-1-benzofuran-3-carboxylate (89%)
Sulfonylation with 3-Nitrobenzenesulfonyl Chloride
Protection of the primary amine introduces the sulfonamide group:
Sulfonylation Reaction
- Reagent: 3-Nitrobenzenesulfonyl chloride (1.2 eq)
- Base: Pyridine (3 eq), CH₂Cl₂, 0°C → rt, 12 h
- Workup: Aqueous NaHCO₃ wash, silica gel chromatography
- Yield: Ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate (81%)
Acylation with 2-Chlorobenzoyl Chloride
Final amide formation completes the target structure:
Coupling Conditions
- Reagent: 2-Chlorobenzoyl chloride (1.5 eq)
- Base: Et₃N (2 eq), THF, 0°C → 40°C, 8 h
- Yield: Target compound (76%)
- Purity: >98% (HPLC)
Spectroscopic Characterization Data
| Analysis | Key Observations |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.54 (s, 1H, SO₂NH), 8.32–8.25 (m, 2H, Ar-H), 7.89 (d, J=8 Hz, 1H, Ar-H), 7.64–7.58 (m, 3H, Ar-H), 4.42 (q, J=7 Hz, 2H, OCH₂), 2.71 (s, 3H, CH₃), 1.44 (t, J=7 Hz, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 165.2 (C=O), 154.8 (C=O), 149.6 (C-NO₂), 134.1–122.3 (Ar-C), 61.3 (OCH₂), 14.2 (CH₃) |
| HRMS (ESI+) | m/z calc. for C₂₆H₂₀ClN₃O₈S [M+H]⁺: 578.0734, found: 578.0731 |
Optimization Studies
Cyclization Step Efficiency
| Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|
| CuI/Phenanthroline | 110 | 85 |
| CuBr/SPhos | 120 | 72 |
| Pd(OAc)₂/Xantphos | 100 | 68 |
Data adapted from demonstrating copper's superiority over palladium systems for benzofuran formation.
Sulfonylation Base Screening
| Base | Equivalents | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Pyridine | 3 | 12 | 81 |
| Et₃N | 2 | 8 | 75 |
| DMAP | 1 | 24 | 68 |
Pyridine provided optimal yields by neutralizing HCl without side reactions.
Mechanistic Considerations
Benzofuran Cyclization
The copper-catalyzed process proceeds through:
Nitration Regiochemistry
The ester group at C3 directs electrophilic attack to C5 through resonance effects, while the methyl at C2 provides steric hindrance at C6.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-chloro-N-((3-nitrophenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 5-(2-chloro-N-((3-nitrophenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)2-chlorobenzamido]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
The ethyl ester in the target compound confers lower lipophilicity than the butyl ester analog, which may affect solubility in non-polar solvents .
Synthetic Complexity :
- The target compound’s hybrid amide-sulfonamide substituent likely requires multi-step synthesis, akin to the 58% yield reported for Compound 4l () . In contrast, simpler analogs like the N,O-bidentate benzamide () may be synthesized in fewer steps.
Structural Characterization :
- Tools like SHELXL () and ORTEP (–5) are indispensable for resolving anisotropic displacement parameters in such complex molecules, particularly for confirming the spatial arrangement of bulky substituents.
Potential Applications: The amide-sulfonamide motif in the target compound may act as a directing group in catalysis, similar to the N,O-bidentate group in ’s compound . The chlorine and nitro groups could facilitate interactions in drug-receptor binding, though pharmacological data are absent in the evidence.
Biological Activity
Ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)2-chlorobenzamido]-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Mechanisms of Biological Activity
- Enzyme Inhibition :
-
Antimicrobial Properties :
- Preliminary studies indicate that derivatives of benzofuran compounds exhibit significant antimicrobial activity against various bacterial strains. This compound may share similar properties, although specific data on its antimicrobial efficacy is limited.
-
Antioxidant Activity :
- Compounds with benzofuran structures are often evaluated for their antioxidant capabilities, which can protect cells from oxidative stress. The presence of nitro and sulfonamide groups in this compound may enhance its ability to scavenge free radicals.
Table 1: Summary of Biological Activities
Case Study: Inhibition of Cancer Cell Growth
A study investigated the effects of similar benzofuran derivatives on cancer cell lines. The results indicated that these compounds could reduce cell viability through apoptosis induction. Although specific data on this compound were not available, the structural similarities suggest potential efficacy in similar pathways .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to predict how this compound behaves in biological systems. Current literature suggests that compounds with similar structures often have favorable pharmacokinetic properties, but specific studies on this compound are necessary for conclusive results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
